3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one
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Overview
Description
3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one is a synthetic organic compound with a molecular formula of C9H19N3O This compound is characterized by the presence of an amino group, a dimethylaminoethyl side chain, and a piperidin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one typically involves the reaction of piperidin-2-one with 2-(dimethylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization, distillation, or chromatography. The use of automated systems and advanced process control technologies ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino and dimethylamino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-[2-(diethylamino)ethyl]piperidin-2-one
- 3-Amino-1-[2-(methylamino)ethyl]piperidin-2-one
- 3-Amino-1-[2-(ethylamino)ethyl]piperidin-2-one
Uniqueness
3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C9H19N3O |
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Molecular Weight |
185.27 g/mol |
IUPAC Name |
3-amino-1-[2-(dimethylamino)ethyl]piperidin-2-one |
InChI |
InChI=1S/C9H19N3O/c1-11(2)6-7-12-5-3-4-8(10)9(12)13/h8H,3-7,10H2,1-2H3 |
InChI Key |
RBDAFFDAVKQVGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CCCC(C1=O)N |
Origin of Product |
United States |
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